Topological Polar Surface Area Reduction vs. the 4‑Oxo Analog (CAS 1713463‑06‑9)
The target compound (non‑oxo scaffold) exhibits a computed topological polar surface area (TPSA) of 58.4 Ų, which is 17.0 Ų lower than that of the direct 4‑oxo analog (2-(2-cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid, CAS 1713463‑06‑9, TPSA = 75.4 Ų) [1][2]. Both values are derived from the same computational method (Cactvs 3.4.8.18, PubChem), enabling direct comparison. A TPSA below 60 Ų is often associated with improved passive membrane permeability, whereas values above 70 Ų predict reduced CNS penetration [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 58.4 Ų |
| Comparator Or Baseline | 4‑Oxo analog (CAS 1713463‑06‑9): 75.4 Ų |
| Quantified Difference | ΔTPSA = −17.0 Ų (22.5% reduction) |
| Conditions | Computed by Cactvs 3.4.8.18, PubChem release 2021.05.07 |
Why This Matters
A 17 Ų TPSA reduction is large enough to shift a compound across the commonly cited 60–70 Ų threshold for blood‑brain barrier penetration, meaning the target scaffold may offer superior CNS exposure potential relative to the 4‑oxo series.
- [1] PubChem CID 121215407. Property: Topological Polar Surface Area = 58.4 Ų. Cactvs 3.4.8.18. Retrieved 2026-04-28. View Source
- [2] PubChem CID 97620362. 2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid. Property: Topological Polar Surface Area = 75.4 Ų. Cactvs 3.4.8.18. Retrieved 2026-04-28. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 (TPSA <60–70 Ų guideline). View Source
